molecular formula C17H15BrN2O2S B12837742 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12837742
M. Wt: 391.3 g/mol
InChI Key: COYVNZSZDVWVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Bromination: Introduction of the bromine atom at the 5-position is usually carried out using brominating agents such as N-bromosuccinimide.

    Alkylation: The 3-position is functionalized with a 1-methylethenyl group through alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a biological system.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.

    Brominated Heterocycles: Compounds with bromine atoms in similar positions, which may exhibit different reactivity and applications.

    Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings, which can have varying biological and chemical properties.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrN2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonyl-3-prop-1-en-2-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H15BrN2O2S/c1-11(2)16-10-20(17-15(16)8-13(18)9-19-17)23(21,22)14-6-4-12(3)5-7-14/h4-10H,1H2,2-3H3

InChI Key

COYVNZSZDVWVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.